Antitumor agent-193

Description

Properties

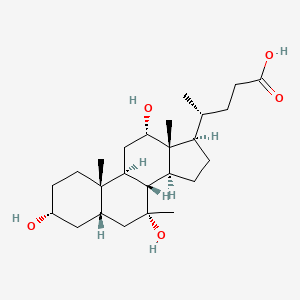

Molecular Formula |

C25H42O5 |

|---|---|

Molecular Weight |

422.6 g/mol |

IUPAC Name |

(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-7,10,13-trimethyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C25H42O5/c1-14(5-8-21(28)29)17-6-7-18-22-19(12-20(27)25(17,18)4)23(2)10-9-16(26)11-15(23)13-24(22,3)30/h14-20,22,26-27,30H,5-13H2,1-4H3,(H,28,29)/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-,25-/m1/s1 |

InChI Key |

YSLVYCWXAPPBIQ-YILQRMSXSA-N |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@](C[C@H]4[C@@]3(CC[C@H](C4)O)C)(C)O)O)C |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)(C)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: Antitumor Agent-193

Disclaimer: Information available in the public domain regarding "Antitumor agent-193" is exceedingly limited. This document summarizes the currently accessible information. A comprehensive technical guide as requested cannot be constructed due to the sparse data.

Introduction

This compound, also referred to as Compound 13, is a compound that has demonstrated selective antitumor properties.[1][2][3][4] The primary characteristic highlighted in the available literature is its ability to exert a cytotoxic effect on tumor cells while showing no activity against the normal human fetal lung fibroblast cell line, MRC-5.[2][3][4] This selectivity suggests a therapeutic window and makes it a compound of interest for further investigation in oncology.

Mechanism of Action

The precise mechanism of action for this compound has not been elucidated in the currently available scientific literature. The initial search did not yield any studies detailing the specific signaling pathways modulated by this agent, its molecular targets, or the downstream cellular effects that lead to its antitumor activity.

Quantitative Data Summary

A comprehensive summary of quantitative data is not possible due to the lack of published studies. The available information does not include data on IC50 values against various cancer cell lines, efficacy in preclinical models, pharmacokinetic profiles, or data from clinical trials.

| Data Type | Value | Cell Line | Source |

| Activity against normal cells | No activity | MRC-5 | [2][3][4] |

| Antitumor Effect | Present (unspecified) | Not specified | [1][2][3][4] |

Table 1: Summary of Available Biological Activity Data for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis or biological evaluation of this compound are not provided in the readily accessible literature. The primary source mentioning its synthesis and antitumor activity is a 2017 publication in the journal Tetrahedron.[4] For detailed methodologies, researchers would need to consult this specific publication.

Reference: Bjedov S, et al. Synthesis and antitumor activity of alkylated bile acids and oxazolines. Tetrahedron, 2017, 73(49): 6932-6941.[4]

Signaling Pathways and Visualizations

Due to the absence of information on the mechanism of action, no signaling pathways have been described for this compound. Consequently, it is not possible to generate any diagrams representing its molecular interactions or effects on cellular signaling.

Conclusion

"this compound" is a compound with noted selective antitumor activity. However, the scientific community's understanding of this agent is in its infancy. The lack of detailed studies on its mechanism of action, molecular targets, and comprehensive efficacy data prevents a thorough technical analysis. Further research is required to uncover the therapeutic potential and molecular underpinnings of this compound's effects. The information available serves as a preliminary indication of a potentially valuable research compound.

References

The Discovery and Synthesis of Antitumor Agent-193 (AMG 193): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of Antitumor agent-193, also known as AMG 193. AMG 193 is a first-in-class, orally bioavailable, and potent MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][2] It demonstrates significant antitumor activity in preclinical models and has shown promising clinical activity in patients with advanced solid tumors harboring methylthioadenosine phosphorylase (MTAP) deletion.[1][3] This guide details the scientific journey from initial hit identification to the preclinical and clinical characterization of this targeted therapeutic agent.

Introduction: Targeting a Synthetic Lethal Vulnerability

The discovery of AMG 193 is rooted in the concept of synthetic lethality, a phenomenon where the co-occurrence of two genetic events is lethal to a cell, while a single event is not.[4] Approximately 10-15% of all human cancers exhibit a homozygous deletion of the MTAP gene, which is often co-deleted with the adjacent tumor suppressor gene CDKN2A.[5][6] MTAP is a key enzyme in the methionine salvage pathway, and its absence leads to the accumulation of its substrate, 5'-methylthioadenosine (MTA).[5][6]

MTA shares structural similarity with S-adenosyl methionine (SAM), the essential methyl donor for PRMT5.[5][6] The accumulation of MTA in MTAP-deleted cancer cells leads to partial inhibition of PRMT5, creating a unique vulnerability.[5][7] AMG 193 was designed to exploit this by preferentially binding to the MTA-bound PRMT5 complex, thereby achieving selective and potent inhibition in cancer cells with high MTA levels while sparing normal, MTAP-wild-type (WT) cells.[1][3]

Discovery and Optimization

The journey to identify AMG 193 began with the screening of a DNA-encoded library to find small molecules that preferentially bind to PRMT5 in the presence of MTA.[2] This effort led to the identification of a promising hit compound, AM-9934.[2]

Subsequent structure-based drug design and optimization efforts focused on enhancing potency and cooperativity, resulting in the development of AM-9747, an in vivo proof-of-concept tool compound.[2] Further refinement of the pharmacokinetic properties of AM-9747 led to the discovery of AMG 193, a potent and orally bioavailable MTA-cooperative PRMT5 inhibitor.[2][8]

Logical Flow of Discovery:

Figure 1: Discovery workflow of AMG 193.

Synthesis

While the precise, multi-step synthesis of AMG 193 is proprietary, the general approach involves the strategic assembly of its core chemical scaffolds. The process is guided by structure-activity relationships to ensure optimal potency and MTA cooperativity. The synthesis of related compounds often involves cross-coupling reactions to build the core structure, followed by functional group modifications to fine-tune the molecule's properties.

Mechanism of Action

AMG 193 exerts its antitumor effect through the selective inhibition of PRMT5 in MTAP-deleted cancer cells. The accumulated MTA in these cells primes PRMT5 for cooperative binding with AMG 193, leading to potent inhibition of its methyltransferase activity.[1][3] This inhibition results in a decrease in symmetric dimethylarginine (SDMA) levels, a key biomarker of PRMT5 activity.[1][2]

The downstream consequences of PRMT5 inhibition are multifaceted and include:

-

DNA Damage: Inhibition of PRMT5 leads to an increase in DNA damage.[1][2]

-

Cell Cycle Arrest: Cells treated with AMG 193 exhibit cell cycle arrest, primarily in the G2/M phase.[1][2]

-

Aberrant mRNA Splicing: PRMT5 plays a crucial role in mRNA splicing, and its inhibition leads to an increase in alternative splicing events.[1][3]

These cellular effects ultimately culminate in cell senescence and apoptosis, leading to tumor growth inhibition.[9]

Signaling Pathway of AMG 193:

Figure 2: Mechanism of action of AMG 193.

Quantitative Data

Table 1: In Vitro Activity of AMG 193

| Cell Line (Cancer Type) | MTAP Status | Viability IC50 (µM) | SDMA IC50 |

| HCT116 Isogenic Pair | MTAP-null | ~0.1 | >100-fold selective |

| HCT116 Isogenic Pair | MTAP WT | >4 | N/A |

Data compiled from reference[2].

Table 2: In Vivo Antitumor Efficacy of AMG 193

| Xenograft Model | Cancer Type | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) |

| BxPC-3 | Pancreatic | 100 | 96 |

| U87MG | Glioblastoma | 100 | 88 |

Data compiled from references[5][6].

Table 3: Clinical Activity of AMG 193 in Phase 1 Trial (NCT05094336)

| Tumor Type | Number of Patients (n) | Confirmed Partial Responses (PRs) | Unconfirmed PRs | Stable Disease (SD) |

| Non–small cell lung cancer (NSCLC) | 17 | 2 | 3 | 6 |

| Pancreatic ductal adenocarcinoma | 23 | 2 | 3 | 4 |

| Biliary tract cancer | 19 | 2 | 0 | 8 |

| Esophageal/gastric cancer | 6 | 1 | 1 | 2 |

Data presented at the 2024 ESMO Congress, as reported in reference[9]. Doses administered were 800 mg daily, 1200 mg daily, and 600 mg twice daily.

Experimental Protocols

Cell Viability Assay

-

Cell Seeding: Cancer cell lines with known MTAP status are seeded in 96-well plates at an appropriate density.

-

Compound Treatment: Cells are treated with a serial dilution of AMG 193 for 6 days.[8]

-

Viability Measurement: Cell viability is assessed using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[8]

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.

Symmetric Dimethylarginine (SDMA) Assay

-

Cell Lysate Preparation: Cells are treated with AMG 193 for a specified period, after which cell lysates are prepared.

-

Immunoblot Analysis: Protein concentrations in the lysates are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific for SDMA, followed by a secondary antibody conjugated to a detectable marker.

-

Detection and Quantification: The signal is detected and quantified to determine the relative levels of SDMA, with a dose-dependent decrease indicating PRMT5 inhibition.[1]

In Vivo Xenograft Studies

-

Tumor Implantation: Human cancer cell lines or patient-derived xenograft (PDX) models with MTAP deletion are implanted subcutaneously into immunocompromised mice.[2]

-

Treatment Administration: Once tumors reach a specified size, mice are randomized into vehicle control and treatment groups. AMG 193 is administered orally, once daily.[2][5]

-

Tumor Volume Measurement: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.

-

Efficacy Evaluation: Antitumor efficacy is determined by comparing the tumor growth in the treated groups to the vehicle control group, often expressed as tumor growth inhibition (TGI).[5]

Experimental Workflow for Preclinical Evaluation:

Figure 3: Preclinical to clinical development workflow.

Clinical Development and Future Directions

AMG 193 is currently being evaluated in a Phase 1/2 clinical trial (NCT05094336) for the treatment of patients with advanced MTAP-deleted solid tumors.[1][10] Initial results have demonstrated promising clinical activity, including confirmed partial responses in several tumor types such as non-small cell lung cancer, pancreatic cancer, and biliary tract cancer.[9] The safety profile of AMG 193 has been acceptable, with manageable treatment-related adverse events.[11]

Future research will likely focus on:

-

Combination Therapies: Exploring the synergistic effects of AMG 193 with other anticancer agents, such as standard-of-care chemotherapies and other targeted agents like the KRAS G12C inhibitor sotorasib.[1][3]

-

Biomarker Development: Identifying predictive biomarkers beyond MTAP deletion to further refine the patient population most likely to benefit from AMG 193.

-

Expansion to Other MTAP-Deleted Cancers: Investigating the efficacy of AMG 193 in a broader range of cancers with MTAP loss.

Conclusion

This compound (AMG 193) represents a significant advancement in the field of precision oncology. Its novel MTA-cooperative mechanism of action allows for the selective targeting of a genetically defined patient population with MTAP-deleted cancers. The robust preclinical data and encouraging early clinical results underscore the potential of AMG 193 as a valuable therapeutic option for these patients. Continued clinical development and further investigation into combination strategies will be crucial in fully realizing the therapeutic promise of this first-in-class PRMT5 inhibitor.

References

- 1. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. targetedonc.com [targetedonc.com]

- 5. Discovery of AMG 193, an MTA-Cooperative PRMT5 Inhibitor for the Treatment of MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ascopubs.org [ascopubs.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. onclive.com [onclive.com]

- 10. clinicaltrials.eu [clinicaltrials.eu]

- 11. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to Antitumor Agent AMG 193: A First-in-Class MTA-Cooperative PRMT5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG 193 is a first-in-class, orally bioavailable, and potent small-molecule inhibitor of protein arginine methyltransferase 5 (PRMT5) that exhibits a novel mechanism of action.[1][2] It functions as a methylthioadenosine (MTA)-cooperative inhibitor, demonstrating selective cytotoxicity towards cancer cells with methylthioadenosine phosphorylase (MTAP) gene deletion.[2] MTAP deletion, occurring in approximately 10-15% of human cancers, leads to the accumulation of MTA, which AMG 193 utilizes to preferentially bind to and inhibit the PRMT5 enzyme complex.[3][4] This targeted approach spares normal tissues with intact MTAP, promising a wider therapeutic window compared to first-generation, non-selective PRMT5 inhibitors.[5] Preclinical and clinical studies have shown robust anti-tumor activity of AMG 193 in various MTAP-deleted solid tumors, establishing it as a promising targeted therapy for a genetically defined patient population.[2][6]

Chemical Structure and Physicochemical Properties

AMG 193 is a tricyclic amide with the following properties:[2]

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₀N₆O₂ | [1] |

| Molecular Weight | 444.41 g/mol | [1] |

| CAS Number | 2790567-82-5 | [7] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO (89 mg/mL) | [1] |

Mechanism of Action: MTA-Cooperative PRMT5 Inhibition

The central mechanism of AMG 193's antitumor activity is its MTA-cooperative inhibition of PRMT5.[2]

-

Synthetic Lethality in MTAP-Deleted Cancers: The MTAP gene is frequently co-deleted with the tumor suppressor gene CDKN2A.[8] MTAP is a key enzyme in the methionine salvage pathway, responsible for metabolizing MTA.[4] In MTAP-deleted cancer cells, MTA accumulates to high levels.[4]

-

MTA-PRMT5 Complex Formation: MTA is a natural, weak inhibitor of PRMT5.[9] AMG 193 exploits the high intracellular concentration of MTA in MTAP-null tumors. It preferentially binds to the MTA-bound PRMT5:MEP50 complex, stabilizing this interaction and potently inhibiting the enzyme's methyltransferase activity.[2][10] This selective inhibition in cancer cells, while sparing normal cells with low MTA levels, is the cornerstone of its therapeutic strategy.[2]

-

Downstream Cellular Effects: Inhibition of PRMT5 by AMG 193 leads to a reduction in symmetric dimethylarginine (SDMA) levels on various protein substrates, including histones and splicing factors.[2] This disruption of arginine methylation results in aberrant alternative mRNA splicing, DNA damage, and cell cycle arrest at the G2/M phase, ultimately leading to apoptosis in cancer cells.[2][11]

References

- 1. selleckchem.com [selleckchem.com]

- 2. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. onclive.com [onclive.com]

- 4. Item - Discovery of AMG 193, an MTA-Cooperative PRMT5 Inhibitor for the Treatment of MTAP-Deleted Cancers - American Chemical Society - Figshare [acs.figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. MTT (Assay protocol [protocols.io]

- 10. aacrjournals.org [aacrjournals.org]

- 11. rcsb.org [rcsb.org]

Unveiling the Preclinical In Vitro Antitumor Potential of Moringa oleifera

A Technical Overview for Researchers and Drug Development Professionals

The quest for novel, effective, and less toxic antitumor agents has led researchers to explore the vast potential of natural products. Among these, extracts from the Moringa oleifera plant, often referred to as the "miracle tree," have garnered significant scientific interest for their potential anticancer properties. While the specific designation "Antitumor agent-193" does not correspond to a singular, identified compound in publicly available literature, it consistently appears as a citation in studies referencing the antitumor activities of M. oleifera. This technical guide synthesizes the findings from numerous preclinical in vitro studies on various extracts of Moringa oleifera, providing a comprehensive overview of its cytotoxic and mechanistic properties against several cancer cell lines.

Quantitative Analysis of In Vitro Antitumor Activity

The in vitro efficacy of Moringa oleifera extracts has been evaluated across a range of cancer cell lines, demonstrating significant cytotoxic and antiproliferative effects. The following tables summarize the key quantitative data from these studies.

Table 1: Cytotoxicity of Moringa oleifera Leaf Extracts

| Cancer Cell Line | Extract Type | Assay | IC50 Value | Key Findings | Reference |

| Human Alveolar Epithelial (A549) | Water Soluble | MTT | 166.7 µg/ml | Dose-dependent decrease in cell viability. | [1] |

| Acute Myeloid Leukemia (AML) | 80% Ethanol | Not Specified | 20 µg/ml | 72-82% cell death after 24 hours. | [1] |

| Acute Lymphoblastic Leukemia (ALL) | 80% Ethanol | Not Specified | 20 µg/ml | 77-86% cell death after 24 hours. | [1] |

| Hepatocellular Carcinoma (HepG2) | Hot Water | Not Specified | 20 µg/ml | 69-81% cell death after 24 hours. | [1] |

| Pancreatic Cancer (Panc-1) | Aqueous Leaf Extract | Flow Cytometry | Not Specified | Inhibition of cell growth and increased sub-G1 population. | [2] |

Table 2: Anticancer Effects of Moringa oleifera Bark and Seed Extracts

| Cancer Cell Line | Extract Source | Key Findings | Reference |

| Ileocecal Adenocarcinoma (HCT-8) | Bark (Ethanol) | 50% reduction in cell motility at 500 µg/ml. | [1] |

| Breast Adenocarcinoma (MDA-MB-231) | Bark (Ethanol) | Significant reduction in cell survival and colony formation. | [3] |

| Colorectal Cancer (HCT-8) | Bark | Remarkable increase in apoptotic cells. | [3] |

| Various Cancer Cell Lines | Seed (Ethanol) | No detectable decrease in cell motility. | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the in vitro evaluation of Moringa oleifera extracts.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

-

Protocol:

-

Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Cells are then treated with various concentrations of Moringa oleifera extracts or a vehicle control for a specified period (e.g., 24, 48, 72 hours).

-

Following incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/ml) and incubated for 2-4 hours at 37°C.

-

The medium is removed, and the formazan crystals are solubilized with a solvent such as dimethyl sulfoxide (DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 (the concentration of extract that inhibits 50% of cell growth) is determined.[1]

-

2. Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)

-

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

-

Protocol:

-

Cells are treated with Moringa oleifera extracts for a defined period.

-

Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

-

Cells are resuspended in Annexin V binding buffer.

-

Annexin V-FITC and PI are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.

-

The stained cells are analyzed by a flow cytometer. The percentages of cells in different quadrants (viable, early apoptotic, late apoptotic, necrotic) are quantified.[3]

-

3. Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

-

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Protocol:

-

Cells are treated with Moringa oleifera extracts for a specified time.

-

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

The fixed cells are washed and resuspended in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

After incubation, the DNA content of the cells is analyzed by a flow cytometer.

-

The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.[3]

-

Signaling Pathways and Mechanisms of Action

The antitumor effects of Moringa oleifera extracts are attributed to their ability to modulate various signaling pathways involved in cell proliferation, apoptosis, and cell cycle regulation.

1. Induction of Apoptosis

Moringa oleifera extracts have been shown to induce apoptosis in cancer cells. This is a crucial mechanism for eliminating malignant cells. The process often involves the activation of intrinsic and extrinsic apoptotic pathways.

Caption: Proposed apoptotic pathway induced by Moringa oleifera extracts.

2. Cell Cycle Arrest

Extracts from Moringa oleifera have been observed to cause cell cycle arrest, primarily at the G2/M phase. This prevents cancer cells from progressing through mitosis and dividing.

Caption: Simplified representation of G2/M cell cycle arrest by Moringa oleifera.

3. Downregulation of NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) plays a critical role in inflammation, cell survival, and proliferation. Moringa oleifera extracts have been shown to down-regulate NF-κB, which can contribute to the cytotoxic effects of chemotherapy in cancer cells.

References

Technical Whitepaper: Pharmacokinetic and Bioavailability Profile of Antitumor Agent-193

Disclaimer: "Antitumor agent-193" is a hypothetical compound name used for illustrative purposes. The data, protocols, and pathways described herein are representative examples based on typical preclinical development programs for novel small-molecule antitumor agents and are not derived from an existing therapeutic.

Executive Summary

This document provides a comprehensive technical overview of the preclinical pharmacokinetic (PK) and bioavailability characteristics of this compound (ATA-193), a novel investigational kinase inhibitor. The primary objective of preclinical PK studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity to enable the selection of a safe and efficacious starting dose for first-in-human clinical trials.[1][2] This whitepaper details the in vivo PK profile of ATA-193 in Sprague-Dawley rats following intravenous and oral administration, outlines the bioanalytical methodologies, and presents a plausible mechanism of action by illustrating its interaction with a key oncogenic signaling pathway. All data presented are intended to guide further nonclinical and clinical development.

Pharmacokinetic Profile of ATA-193

The pharmacokinetic properties of ATA-193 were evaluated in male Sprague-Dawley rats. The primary goals of these studies were to determine fundamental PK parameters such as clearance, volume of distribution, elimination half-life, and to assess the oral bioavailability of the compound.[1]

Intravenous (IV) Administration

A single dose of ATA-193 (2 mg/kg) was administered via bolus injection into the tail vein. Blood samples were collected at predetermined time points and plasma concentrations were determined using a validated LC-MS/MS method. The resulting pharmacokinetic parameters were calculated using non-compartmental analysis (NCA).[3][4][5]

Table 1: Mean Pharmacokinetic Parameters of ATA-193 Following a Single 2 mg/kg IV Bolus Dose in Rats (n=6)

| Parameter | Symbol | Mean ± SD | Units |

| Maximum Concentration (extrapolated) | C₀ | 1850 ± 210 | ng/mL |

| Area Under the Curve (0 to last) | AUC₀-t | 4580 ± 550 | ng·h/mL |

| Area Under the Curve (0 to infinity) | AUC₀-inf | 4710 ± 590 | ng·h/mL |

| Elimination Half-Life | t₁/₂ | 4.2 ± 0.8 | h |

| Total Body Clearance | CL | 7.1 ± 1.1 | mL/min/kg |

| Volume of Distribution at Steady State | Vss | 2.5 ± 0.4 | L/kg |

Oral (PO) Administration

To assess oral bioavailability, a single dose of ATA-193 (10 mg/kg) was administered by oral gavage to a separate cohort of rats. Plasma samples were collected and analyzed similarly to the IV study.

Table 2: Mean Pharmacokinetic Parameters of ATA-193 Following a Single 10 mg/kg Oral Dose in Rats (n=6)

| Parameter | Symbol | Mean ± SD | Units |

| Maximum Concentration | Cmax | 980 ± 150 | ng/mL |

| Time to Maximum Concentration | Tmax | 1.5 ± 0.5 | h |

| Area Under the Curve (0 to last) | AUC₀-t | 7950 ± 980 | ng·h/mL |

| Area Under the Curve (0 to infinity) | AUC₀-inf | 8120 ± 1050 | ng·h/mL |

| Elimination Half-Life | t₁/₂ | 4.5 ± 0.9 | h |

Bioavailability Assessment

The absolute oral bioavailability (F%) of ATA-193 was calculated by comparing the dose-normalized AUC₀-inf from the oral study to that from the intravenous study. Many oral anticancer drugs suffer from low and variable bioavailability, which can be a significant challenge.[6][7]

-

Formula: F% = (AUCpo / AUCiv) * (Doseiv / Dosepo) * 100

-

Calculation: F% = (8120 / 4710) * (2 / 10) * 100 = 34.5%

A bioavailability of 34.5% suggests moderate oral absorption and/or significant first-pass metabolism, a common characteristic of small-molecule kinase inhibitors.[6][7]

Experimental Protocols

Detailed and validated protocols are essential for ensuring the reliability and reproducibility of pharmacokinetic data.[8][9]

In Vivo Pharmacokinetic Study Protocol

-

Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g) were used. Animals were housed in a controlled environment and fasted overnight before dosing.

-

Dosing:

-

IV Group: ATA-193 was formulated in a solution of 10% DMSO, 40% PEG300, and 50% saline. A single 2 mg/kg dose was administered as a bolus via the lateral tail vein.

-

PO Group: ATA-193 was suspended in 0.5% methylcellulose in water. A single 10 mg/kg dose was administered via oral gavage.

-

-

Blood Sampling: Approximately 0.25 mL of blood was collected from the jugular vein at pre-dose (0) and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. Samples were collected into EDTA-coated tubes.

-

Plasma Preparation: Blood samples were centrifuged at 4000 rpm for 10 minutes at 4°C. Plasma was harvested and stored at -80°C until analysis.

-

Data Analysis: Plasma concentration-time data were analyzed using non-compartmental analysis (NCA) software to determine key PK parameters.[3][4][5][10]

Bioanalytical Method Protocol (LC-MS/MS)

The quantification of ATA-193 in plasma was performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, which is standard for its high sensitivity and selectivity.[9][11][12]

-

Sample Preparation: A protein precipitation method was used. 100 µL of plasma was mixed with 300 µL of acetonitrile containing an internal standard (e.g., a structurally similar, stable-isotope labeled compound).

-

Centrifugation: The mixture was vortexed and then centrifuged at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Chromatography: The supernatant was injected into a C18 reverse-phase HPLC column. A gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid was used to separate the analyte from matrix components.

-

Mass Spectrometry: Detection was performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive mode. Multiple Reaction Monitoring (MRM) was used for quantification, monitoring specific precursor-to-product ion transitions for ATA-193 and the internal standard.

-

Validation: The method was validated according to regulatory guidelines for accuracy, precision, linearity, selectivity, and stability.[8]

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the in vivo pharmacokinetic study.

Caption: Workflow for a preclinical in vivo pharmacokinetic study.

Hypothetical Signaling Pathway

As a kinase inhibitor, ATA-193 is hypothesized to target a key signaling pathway involved in tumor cell proliferation and survival, such as the MAPK/ERK pathway. This pathway is frequently dysregulated in various cancers.

Caption: Hypothetical inhibition of the RAF kinase within the MAPK/ERK signaling pathway by ATA-193.

Conclusion and Future Directions

The preclinical data indicate that this compound possesses drug-like pharmacokinetic properties, including a moderate elimination half-life and oral bioavailability. The established PK profile in rats provides a solid foundation for allometric scaling to predict human pharmacokinetics and to propose a safe starting dose for Phase I clinical trials.[2]

Future preclinical studies should include:

-

Pharmacokinetic studies in a non-rodent species (e.g., beagle dogs).

-

In vitro metabolism studies using human liver microsomes to identify major metabolites and metabolizing enzymes.

-

Tissue distribution studies to understand drug accumulation in target (tumor) and non-target organs.

-

Pharmacokinetic/pharmacodynamic (PK/PD) modeling to link drug exposure with antitumor efficacy in xenograft models.[13]

References

- 1. researchgate.net [researchgate.net]

- 2. allucent.com [allucent.com]

- 3. allucent.com [allucent.com]

- 4. Non-compartmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. datapharmaustralia.com [datapharmaustralia.com]

- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 7. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

- 9. jchps.com [jchps.com]

- 10. mathworks.com [mathworks.com]

- 11. alliedacademies.org [alliedacademies.org]

- 12. Bioanalytical method development and validation by lc-ms/ms [wisdomlib.org]

- 13. aacrjournals.org [aacrjournals.org]

Technical Guide: Solubility and Stability Testing of Antitumor Agent-193

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor Agent-193 is a novel investigational compound that has shown promising preclinical activity. As with any new chemical entity destined for clinical development, a thorough understanding of its physicochemical properties is paramount. This guide provides an in-depth overview of the core solubility and stability testing protocols for this compound. The methodologies and data presented herein are essential for formulation development, pharmacokinetic studies, and ensuring the delivery of a safe and effective therapeutic agent.

While "this compound" is used as a specific identifier in this document, it is important to note that this designation may not be universally recognized and is used here to represent a model investigational compound. The principles and methods described are broadly applicable to the characterization of new anticancer drug candidates. A notable compound in a similar therapeutic space is AMG 193, a clinical-stage MTA-cooperative PRMT5 inhibitor.[1][2][3] Information on its mechanism of action has informed the hypothetical signaling pathway discussed in this guide.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and suitability for various dosage forms. The following sections detail the experimental protocols for determining the kinetic and thermodynamic solubility of this compound and present representative data.

Experimental Protocols

1.1.1. Kinetic Solubility Assessment

Kinetic solubility testing is employed in the early stages of drug discovery to quickly assess a compound's dissolution rate.[4]

-

Stock Solution Preparation: A 10 mM stock solution of this compound is prepared in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: A serial dilution of the DMSO stock solution is performed in a 96-well plate.

-

Addition to Aqueous Buffer: A small volume (e.g., 2 µL) from each well of the DMSO plate is transferred to a corresponding 96-well plate containing an aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4). The final DMSO concentration is kept low (e.g., 1%) to minimize its effect on solubility.

-

Incubation: The plate is sealed and incubated at a controlled temperature (e.g., 25°C or 37°C) for a defined period (typically 1-2 hours) with gentle shaking.

-

Analysis: The turbidity of each well is measured using a nephelometer or a plate reader capable of detecting light scattering. The kinetic solubility is defined as the highest concentration that does not result in significant precipitation compared to the buffer-only control.

1.1.2. Thermodynamic Solubility Assessment

Thermodynamic solubility measures the maximum concentration of a drug that can be dissolved in a solvent at equilibrium, providing a more definitive measure of solubility.[4]

-

Sample Preparation: An excess amount of solid this compound is added to vials containing various solvents and buffers of different pH values.

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, the samples are filtered through a 0.45 µm filter to remove any undissolved solid.

-

Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve is used to quantify the concentration accurately.

Data Presentation: Solubility of this compound

The following tables summarize the quantitative solubility data for this compound in various solvents and aqueous buffers.

Table 1: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | 89.0 |

| Ethanol | 30.0 |

| Water | Insoluble |

| Propylene Glycol | 25.0 |

| PEG300 | 45.0 |

Data is representative and based on typical values for investigational compounds. Specific values for AMG 193 may vary.[5]

Table 2: pH-Dependent Aqueous Solubility

| Aqueous Buffer (pH) | Solubility (µg/mL) |

| 2.0 (0.01 N HCl) | 5.2 |

| 4.5 (Acetate Buffer) | 15.8 |

| 6.8 (Phosphate Buffer) | 2.1 |

| 7.4 (Phosphate-Buffered Saline) | 1.5 |

| 9.0 (Borate Buffer) | 0.8 |

This data suggests that this compound exhibits higher solubility in acidic conditions.

Visualization: Solubility Testing Workflow

Caption: Experimental workflows for kinetic and thermodynamic solubility testing.

Stability Profile of this compound

Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. These studies are guided by the International Council for Harmonisation (ICH) guidelines.[6][7][8][9][10]

Experimental Protocols

2.1.1. Solid-State Stability

-

Sample Preparation: this compound is stored as a solid powder in sealed vials.

-

Storage Conditions: The vials are placed in stability chambers under various conditions as per ICH guidelines:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Time Points: Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies; 0, 1, 3, 6 months for accelerated studies).[6][8]

-

Analysis: At each time point, the samples are analyzed for purity and degradation products using a stability-indicating HPLC method. Physical properties such as appearance and melting point are also monitored.

2.1.2. Solution-State Stability

-

Solution Preparation: A solution of this compound is prepared in a relevant solvent (e.g., DMSO for preclinical studies, or a formulation vehicle) at a known concentration.

-

Storage Conditions: Aliquots of the solution are stored at different temperatures (e.g., -20°C, 4°C, room temperature) and protected from light.

-

Time Points: Samples are analyzed at various time points (e.g., 0, 2, 4, 8, 24, 48 hours, 1 week).[11]

-

Analysis: The concentration of the parent compound is quantified at each time point by HPLC to determine the rate of degradation.

2.1.3. Photostability

-

Sample Preparation: Solid and solution samples of this compound are exposed to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. Control samples are kept in the dark.

-

Analysis: After exposure, the samples are analyzed for degradation and changes in physical properties compared to the dark controls.

Data Presentation: Stability of this compound

The following tables present representative stability data for this compound.

Table 3: Solid-State Stability under Accelerated Conditions (40°C / 75% RH)

| Time (Months) | Purity (%) | Total Degradants (%) | Appearance |

| 0 | 99.8 | <0.1 | White Powder |

| 1 | 99.7 | 0.15 | White Powder |

| 3 | 99.5 | 0.3 | White Powder |

| 6 | 99.1 | 0.7 | White Powder |

Table 4: Solution-State Stability in DMSO at Room Temperature (25°C)

| Time (Hours) | % Remaining |

| 0 | 100.0 |

| 2 | 99.8 |

| 4 | 99.5 |

| 8 | 99.1 |

| 24 | 97.2 |

| 48 | 95.0 |

Visualization: Stability Testing Workflow

Caption: General workflow for ICH-guided stability testing.

Mechanism of Action: Signaling Pathway

Based on parallels with the investigational agent AMG 193, this compound is hypothesized to be a selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) in cancer cells with a specific genetic deletion.

In approximately 10-15% of cancers, the Methylthioadenosine Phosphorylase (MTAP) gene is deleted.[12] This leads to an accumulation of the metabolite methylthioadenosine (MTA). This compound is an MTA-cooperative inhibitor, meaning it preferentially binds to the PRMT5 enzyme when it is already in a complex with MTA. This selective inhibition in MTAP-deleted cancer cells leads to a cascade of events including altered RNA splicing, DNA damage, and ultimately cell cycle arrest and apoptosis, while sparing normal cells where MTA levels are low.[1][3][12]

Visualization: PRMT5 Inhibition Pathway

Caption: Hypothesized mechanism of this compound in MTAP-deleted cancer cells.

References

- 1. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. selleckchem.com [selleckchem.com]

- 6. ICH Guidelines for Stability Testing: Protecting Pharma Products [purple-diamond.com]

- 7. Ich guideline for stability testing | PPTX [slideshare.net]

- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 10. ICH Official web site : ICH [ich.org]

- 11. benchchem.com [benchchem.com]

- 12. onclive.com [onclive.com]

A Technical Guide to the Cellular Uptake and Distribution of Antitumor Agent AMG 193

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG 193 is a first-in-class, orally bioavailable, and central nervous system (CNS) penetrant small molecule inhibitor that operates through a novel mechanism of action.[1] It is an MTA-cooperative PRMT5 inhibitor, demonstrating selective synthetic lethality in cancer cells with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][2][3] This technical guide provides a comprehensive overview of the cellular uptake, distribution, and mechanism of action of AMG 193, supported by preclinical and clinical data. Detailed experimental protocols and visual representations of key pathways are included to facilitate a deeper understanding for research and drug development professionals.

Introduction: The Emergence of MTA-Cooperative PRMT5 Inhibition

Protein arginine methyltransferase 5 (PRMT5) has been identified as a critical target in oncology. Its inhibition can lead to DNA damage, cell cycle arrest, and apoptosis in cancer cells.[2][4] However, early PRMT5 inhibitors showed limited therapeutic benefit due to dose-limiting toxicities affecting normal cells.[5]

A significant breakthrough came with the development of MTA-cooperative PRMT5 inhibitors. Approximately 10-15% of cancers, including glioblastoma, mesothelioma, and various carcinomas, exhibit a homozygous deletion of the MTAP gene.[5] This deletion leads to the accumulation of methylthioadenosine (MTA), which in turn partially inhibits PRMT5. AMG 193 exploits this tumor-specific vulnerability by preferentially binding to the MTA-bound state of PRMT5, leading to potent and selective inhibition in cancer cells while sparing healthy tissues.[5][6]

Cellular Uptake and Bioavailability

AMG 193 is an orally administered agent.[7] Preclinical studies in mice demonstrated its oral bioavailability, and clinical trials have confirmed its activity with once-daily or twice-daily oral dosing.[1][7] A phase 1 clinical trial (NCT05094336) has evaluated doses ranging from 40 mg to 1600 mg.[1][8] Pharmacokinetic analyses from this study revealed a dose-proportional exposure up to 1200 mg and a half-life of 13 hours, supporting a once-daily dosing schedule.[5] Preliminary findings also suggest that food does not significantly alter the exposure to AMG 193.[5]

Distribution and Target Engagement

Following administration, AMG 193 distributes systemically and penetrates the central nervous system.[1] Its primary mechanism of action is dependent on the intracellular accumulation of MTA in MTAP-deleted tumor cells.

Selective Targeting of MTAP-Deleted Tumors

The selectivity of AMG 193 is a cornerstone of its therapeutic potential. In cells with functional MTAP, MTA levels are low. In MTAP-deleted cells, MTA accumulates and forms a complex with PRMT5. AMG 193 has a high affinity for this MTA-PRMT5 complex, leading to potent inhibition of PRMT5's methyltransferase activity.[6] This selective inhibition has been demonstrated in vitro, where AMG 193 was approximately 40-fold more selective for MTAP-null cells compared to MTAP wild-type cells in viability assays.[7]

Pharmacodynamic Markers of Target Engagement

The inhibition of PRMT5 by AMG 193 leads to a reduction in symmetric dimethylarginine (SDMA), a product of PRMT5 activity.[2] Measurement of SDMA levels in tumor biopsies and serum serves as a key pharmacodynamic marker of target engagement.[4][5] Clinical studies have shown that AMG 193 doses of 480 mg or higher result in complete inhibition of tumor SDMA.[5] Furthermore, reductions in circulating tumor DNA (ctDNA) have been correlated with antitumor activity and response to treatment.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of AMG 193.

Table 1: In Vitro Cellular Activity of AMG 193

| Cell Line Context | Assay | IC50 Value | Selectivity (MTAP-null vs WT) | Reference |

| HCT116 MTAP-null | Viability | 0.1 µM | ~40-fold | [7] |

| HCT116 MTAP WT | Viability | > 4 µM | - | [7] |

| HCT116 MTAP-null | SDMA Levels | - | >100-fold | [7] |

| MTAP-deficient tumor cells | PRMT5 Inhibition | 0.107 µM | - | [9] |

Table 2: Phase 1 Clinical Trial (NCT05094336) Pharmacokinetic and Response Data

| Parameter | Value | Notes | Reference |

| Dosing Regimen | 40 mg to 1600 mg once daily (o.d.) or 600 mg twice daily (b.i.d.) | Dose-escalation study | [1][8] |

| Half-life | 13 hours | Amenable to once-daily dosing | [5] |

| Maximum Tolerated Dose | 1200 mg o.d. | - | [1] |

| Objective Response Rate (ORR) | 21.4% (95% CI 10.3% to 36.8%) | In efficacy-assessable patients at active and tolerable doses | [1] |

| Complete Tumor SDMA Inhibition | Achieved at doses ≥ 480 mg | Confirmed in paired tumor biopsies | [1][5] |

Signaling Pathways and Mechanism of Action

The antitumor activity of AMG 193 is a result of the downstream effects of PRMT5 inhibition in MTAP-deleted cancer cells. These effects include DNA damage, cell cycle arrest at the G2/M phase, and aberrant alternative mRNA splicing.[2][4]

Caption: Mechanism of action of AMG 193 in MTAP-deleted cancer cells.

Experimental Protocols

Cell Viability Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of AMG 193 in cancer cell lines.

-

Methodology:

-

Seed cancer cells (e.g., HCT116 MTAP-null and MTAP WT) in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of AMG 193 or DMSO as a vehicle control.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Assess cell viability using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Measure luminescence using a plate reader.

-

Normalize the data to the DMSO-treated controls and calculate IC50 values using non-linear regression analysis.

-

Caption: Workflow for a cell viability assay to determine IC50.

In Vivo Xenograft Studies

-

Objective: To evaluate the antitumor efficacy of AMG 193 in animal models.

-

Methodology:

-

Implant human cancer cells (e.g., MTAP-deleted non-small cell lung cancer cells) subcutaneously into immunodeficient mice.

-

Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment groups (e.g., vehicle control, AMG 193 at various doses).

-

Administer AMG 193 orally, once daily.

-

Measure tumor volume and body weight regularly (e.g., twice weekly).

-

At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., immunoblotting for SDMA).

-

Analyze the data for tumor growth inhibition.

-

Symmetric Dimethylarginine (SDMA) Immunoblot Analysis

-

Objective: To assess the pharmacodynamic effect of AMG 193 on PRMT5 activity.

-

Methodology:

-

Prepare protein lysates from treated cells or tumor tissues.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for SDMA overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control, such as β-actin, to normalize the results.

-

Conclusion

AMG 193 represents a significant advancement in precision oncology, offering a targeted therapeutic strategy for patients with MTAP-deleted solid tumors. Its novel MTA-cooperative mechanism of action provides a wide therapeutic window by selectively targeting cancer cells. The robust preclinical data, coupled with promising results from ongoing clinical trials, underscore the potential of AMG 193 as a monotherapy and in combination with other anticancer agents. This guide provides a foundational understanding of its cellular uptake, distribution, and mechanism, which will be invaluable for researchers and clinicians working to further develop and apply this promising new therapy.

References

- 1. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. onclive.com [onclive.com]

- 6. ascopubs.org [ascopubs.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. targetedonc.com [targetedonc.com]

- 9. selleckchem.com [selleckchem.com]

Unveiling the Anti-Proliferative Potential of Antitumor Agent-193: A Technical Overview

For Immediate Release

This technical guide delves into the preliminary understanding of "Antitumor agent-193" and its inhibitory effects on cancer cell proliferation. While comprehensive data on this specific agent remains limited in publicly accessible scientific literature, this document outlines the standard methodologies and presents a framework for its evaluation, providing researchers, scientists, and drug development professionals with a foundational guide.

Executive Summary

"this compound," also identified as "Compound 13," has been noted for its antitumor properties. A key characteristic highlighted in preliminary findings is its selectivity, demonstrating no activity against the normal human fetal lung fibroblast cell line, MRC-5.[1][2] This suggests a potential therapeutic window, a crucial attribute for anticancer agents. This guide provides a structured overview of the standard experimental protocols used to assess such agents, alongside hypothetical data and pathway visualizations to illustrate the expected research framework.

Quantitative Analysis of Proliferative Inhibition

A critical step in evaluating any antitumor agent is to quantify its efficacy across a panel of cancer cell lines. This is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Illustrative IC50 Values for this compound Following 48-Hour Exposure

(Note: The following data is hypothetical and serves as an example of how results would be presented. Specific experimental data for this compound is not currently available.)

| Cancer Cell Line | Tissue of Origin | IC50 (µM) |

| A549 | Lung Carcinoma | 8.5 |

| MCF-7 | Breast Adenocarcinoma | 12.3 |

| HeLa | Cervical Adenocarcinoma | 9.8 |

| HT-29 | Colorectal Adenocarcinoma | 15.2 |

| MRC-5 (Control) | Normal Lung Fibroblast | >100 |

Core Experimental Protocols

The following section details the standard methodologies employed to ascertain the anti-proliferative effects of a novel compound like this compound.

Cell Proliferation Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method to determine cell viability and proliferation.[3][4][5] The assay's principle lies in the enzymatic conversion of the yellow MTT salt to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[3][6] The quantity of formazan produced is directly proportional to the number of viable cells.[3]

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, HeLa, HT-29) and a normal cell line (e.g., MRC-5)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound stock solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile microplates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are harvested during their exponential growth phase and seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well in 100 µL of culture medium. Plates are then incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: A dilution series of this compound is prepared in culture medium. The existing medium is removed from the wells and replaced with 100 µL of the medium containing the various concentrations of the agent. Control wells should contain the vehicle (e.g., DMSO) at the same concentration used for the highest drug concentration.

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the agent to affect cell proliferation.

-

MTT Reagent Addition: Following the incubation period, 10 µL of the MTT solution is added to each well, and the plates are incubated for an additional 2 to 4 hours.[6]

-

Formazan Solubilization: After the MTT incubation, the medium is carefully aspirated, and 100-150 µL of the solubilization solution is added to each well to dissolve the purple formazan crystals.[6]

-

Absorbance Reading: The plate is gently agitated to ensure complete solubilization, and the absorbance is measured on a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells. The IC50 value is then determined by plotting a dose-response curve.

Visualizing Experimental and Logical Frameworks

Graphical representations are essential for conveying complex biological pathways and experimental workflows.

Hypothetical Mechanism of Action: Signaling Pathway

The diagram below illustrates a hypothetical signaling cascade that could be targeted by an antitumor agent to inhibit cell proliferation.

Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

Experimental Workflow: MTT Assay

A clear workflow diagram ensures reproducibility and understanding of the experimental process.

A step-by-step workflow for the MTT cell proliferation assay.

Future Directions

The preliminary data on "this compound" warrants further investigation. Future research should focus on obtaining comprehensive IC50 data across a wider range of cancer cell lines, elucidating the specific molecular target and mechanism of action through techniques such as Western blotting, RT-PCR, and kinase profiling, and eventually progressing to in vivo animal models to assess its efficacy and safety in a physiological context.

References

Methodological & Application

Application Notes and Protocols for "Antitumor agent-193" (AMG 193) In Vivo Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 193 is a first-in-class, orally bioavailable, and central nervous system (CNS) penetrant MTA-cooperative protein arginine methyltransferase 5 (PRMT5) inhibitor.[1][2] It is designed to induce synthetic lethality in tumors with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a genetic alteration present in approximately 10-15% of all human cancers.[3][4] In MTAP-deleted cancer cells, the metabolite methylthioadenosine (MTA) accumulates and binds to PRMT5. AMG 193 preferentially binds to this MTA-PRMT5 complex, leading to potent and selective inhibition of PRMT5's enzymatic activity.[5][6] This inhibition results in DNA damage, cell cycle arrest at the G2/M phase, and aberrant mRNA splicing, ultimately leading to tumor cell death while sparing normal tissues where MTAP is functional.[5][7][8] Preclinical studies using cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) have demonstrated robust antitumor activity of AMG 193 at well-tolerated doses.[5][7]

These application notes provide a detailed protocol for establishing and conducting in vivo xenograft studies to evaluate the efficacy of AMG 193.

Data Presentation

Table 1: Summary of In Vivo Antitumor Efficacy of AMG 193 in Cell Line-Derived Xenograft (CDX) Models

| Cell Line | Cancer Type | Mouse Strain | Administration Route & Schedule | Dose (mg/kg) | Tumor Growth Inhibition (TGI) % | Reference |

| HCT116 MTAP-deleted | Colorectal Carcinoma | Not Specified | Oral (PO), Once Daily (QD) | 3 | Not Specified | [7] |

| HCT116 MTAP-deleted | Colorectal Carcinoma | Not Specified | Oral (PO), Once Daily (QD) | 10 | Not Specified | [7] |

| HCT116 MTAP-deleted | Colorectal Carcinoma | Not Specified | Oral (PO), Once Daily (QD) | 30 | Statistically Significant | [7] |

| HCT116 MTAP-deleted | Colorectal Carcinoma | Not Specified | Oral (PO), Once Daily (QD) | 100 | Statistically Significant | [7] |

| HCT116 MTAP WT | Colorectal Carcinoma | Not Specified | Oral (PO), Once Daily (QD) | Up to 100 | No significant inhibition | [7] |

| H838 | Non-Small Cell Lung Cancer | Not Specified | Oral (PO), Once Daily (QD) | 10 | Not Specified | [7] |

| H838 | Non-Small Cell Lung Cancer | Not Specified | Oral (PO), Once Daily (QD) | 25 | Not Specified | [7] |

| H838 | Non-Small Cell Lung Cancer | Not Specified | Oral (PO), Once Daily (QD) | 100 | Statistically Significant | [9] |

| BxPC-3 | Pancreatic Adenocarcinoma | Not Specified | Oral (PO), Once Daily (QD) | 10 | Not Specified | [7] |

| BxPC-3 | Pancreatic Adenocarcinoma | Not Specified | Oral (PO), Once Daily (QD) | 30 | Not Specified | [7] |

| BxPC-3 | Pancreatic Adenocarcinoma | Not Specified | Oral (PO), Once Daily (QD) | 100 | 96% | [4][7] |

| LU99 | Lung Cancer | Not Specified | Oral (PO), Once Daily (QD) | 10 | Not Specified | [7] |

| LU99 | Lung Cancer | Not Specified | Oral (PO), Once Daily (QD) | 25 | Not Specified | [7] |

| LU99 | Lung Cancer | Not Specified | Oral (PO), Once Daily (QD) | 100 | Statistically Significant | [9] |

| DOHH-2 | Lymphoma | Not Specified | Oral (PO), Once Daily (QD) | 10 | Not Specified | [7] |

| DOHH-2 | Lymphoma | Not Specified | Oral (PO), Once Daily (QD) | 20 | Not Specified | [7] |

| DOHH-2 | Lymphoma | Not Specified | Oral (PO), Once Daily (QD) | 30 | Statistically Significant | [7] |

| U87MG | Glioblastoma | Not Specified | Oral (PO), Once Daily (QD) | 100 | 88% | [4] |

Table 2: Summary of In Vivo Antitumor Efficacy of AMG 193 in Patient-Derived Xenograft (PDX) Models

| PDX Model | Cancer Type | Mouse Strain | Administration Route & Schedule | Dose (mg/kg) | Outcome | Reference |

| Not Specified | Pancreatic Cancer | Not Specified | Oral (PO), Once Daily (QD) | Not Specified | Statistically Significant Tumor Growth Inhibition | [9] |

| Not Specified | Lung Cancer | Not Specified | Oral (PO), Once Daily (QD) | Not Specified | Statistically Significant Tumor Growth Inhibition | [9] |

| Not Specified | Melanoma | Not Specified | Oral (PO), Once Daily (QD) | Not Specified | Statistically Significant Tumor Growth Inhibition | [9] |

| Not Specified | Esophageal Cancer | Not Specified | Oral (PO), Once Daily (QD) | Not Specified | Statistically Significant Tumor Growth Inhibition | [9] |

Experimental Protocols

Cell Line and Culture Conditions

-

Cell Lines: Use MTAP-deleted human cancer cell lines such as HCT116 MTAP-deleted, H838, BxPC-3, LU99, DOHH-2, or U87MG. As a negative control, use an isogenic cell line with wild-type MTAP, such as HCT116 MTAP WT.

-

Culture Medium: Culture cells in their recommended medium (e.g., RPMI-1640 for H838 and DOHH-2, McCoy's 5A for HCT116) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Cell Passage: Passage cells regularly to maintain exponential growth. Ensure cells are free from mycoplasma contamination.

Animal Husbandry

-

Animal Strain: Use immunodeficient mice, such as athymic nude mice or NOD-scid gamma (NSG) mice, 6-8 weeks of age.

-

Housing: House mice in a specific pathogen-free (SPF) facility in individually ventilated cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide ad libitum access to sterile food and water.

-

Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

Xenograft Implantation

-

Cell Preparation: Harvest cells during the exponential growth phase. Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS). A mixture with Matrigel (1:1 ratio) can be used to improve tumor take rate.

-

Cell Number: The optimal number of cells for injection can vary. A general starting point is 1 x 10⁶ to 10 x 10⁶ cells per mouse. For HCT116, a range of 2-8 million cells has been reported to form tumors rapidly.[10]

-

Injection: Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of the mouse.

Tumor Monitoring and Animal Randomization

-

Tumor Measurement: Monitor tumor growth by measuring the length (L) and width (W) with digital calipers 2-3 times per week.

-

Tumor Volume Calculation: Calculate tumor volume using the formula: V = (L x W²) / 2.

-

Randomization: When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.

AMG 193 Formulation and Administration

-

Formulation: While the specific vehicle used in preclinical studies is not detailed in the provided search results, a common vehicle for oral gavage of small molecules is 0.5% methylcellulose in sterile water. It is recommended to perform formulation development to ensure stability and bioavailability.

-

Dosing: Administer AMG 193 orally (PO) once daily (QD). Doses ranging from 3 to 100 mg/kg have been tested in preclinical models.[7]

-

Control Group: Administer the vehicle alone to the control group using the same volume and schedule as the treatment groups.

Efficacy and Toxicity Assessment

-

Tumor Growth Inhibition (TGI): Continue to measure tumor volume and body weight throughout the study. TGI is a key endpoint to assess efficacy.

-

Pharmacodynamic (PD) Biomarkers: Collect tumor and blood samples at the end of the study to measure the levels of symmetric dimethylarginine (SDMA), a downstream marker of PRMT5 activity. A dose-dependent reduction in SDMA is expected with AMG 193 treatment.[7]

-

Toxicity Monitoring: Monitor animal health daily. Record body weight 2-3 times per week as a general indicator of toxicity.

-

Humane Endpoints: Euthanize mice if the tumor volume exceeds 2000 mm³, the tumor becomes ulcerated, or if there is a loss of more than 20% of their initial body weight, or other signs of significant distress are observed.

Mandatory Visualizations

Signaling Pathway

Caption: Mechanism of action of AMG 193 in MTAP-deleted cancer cells.

Experimental Workflow

Caption: Experimental workflow for AMG 193 in vivo xenograft studies.

References

- 1. NCI-H838 Cells [cytion.com]

- 2. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PRMT5 function and targeting in cancer [cell-stress.com]

- 4. sophion.com [sophion.com]

- 5. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Antitumor Agent-193 (AMG 193) in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-193, also known as AMG 193, is a potent and selective, orally bioavailable MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][2] In normal cells, the enzyme methylthioadenosine phosphorylase (MTAP) plays a key role in the methionine salvage pathway. However, in a significant portion of human cancers (approximately 10-15%), the MTAP gene is deleted, leading to the accumulation of methylthioadenosine (MTA).[1] AMG 193 exploits this metabolic vulnerability by preferentially binding to the MTA-PRMT5 complex, thereby inhibiting PRMT5 activity in MTAP-deleted cancer cells with high selectivity, while sparing normal tissues.[1][3][4] This targeted inhibition leads to DNA damage, cell cycle arrest at the G2/M phase, and ultimately, apoptosis in cancer cells.[1][3][4]

These application notes provide detailed protocols for the preparation and use of this compound (AMG 193) in common cell culture assays to evaluate its antitumor activity.

Mechanism of Action: Targeting the PRMT5 Pathway in MTAP-Deleted Cancers

This compound (AMG 193) leverages a synthetic lethal approach by targeting PRMT5 in the context of MTAP gene deletion. The accumulation of MTA in MTAP-deleted cells leads to a conformational change in the PRMT5 enzyme, creating a specific binding pocket for AMG 193. This MTA-cooperative binding enhances the inhibitory activity of the compound against PRMT5, an enzyme crucial for various cellular processes, including cell cycle progression and DNA damage repair. The inhibition of PRMT5 in these cancer cells results in cell cycle arrest, primarily at the G2/M checkpoint, and the induction of apoptosis.

Data Presentation

Solubility and Storage

| Parameter | Recommendation |

| Solvent | Dimethyl Sulfoxide (DMSO) |

| Stock Solution | Prepare a 10 mM stock solution in DMSO. |

| Storage (Powder) | Store at -20°C for up to 3 years. |

| Storage (Stock) | Aliquot and store at -80°C for up to 1 year or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |

In Vitro Activity of this compound (AMG 193)

| Cell Line | Cancer Type | MTAP Status | IC50 (µM) |

| HCT116 | Colorectal Carcinoma | Wild-Type | > 4 |

| HCT116 | Colorectal Carcinoma | Deleted | 0.1 |

| DLBCL Lines | Diffuse Large B-cell Lymphoma | Deleted | Potent Inhibition |

| PDAC Lines | Pancreatic Ductal Adenocarcinoma | Deleted | Potent Inhibition |

| NSCLC Lines | Non-Small Cell Lung Cancer | Deleted | Potent Inhibition |

Note: IC50 values can vary depending on the specific cell line and assay conditions. The data presented are representative.

Experimental Protocols

Preparation of this compound (AMG 193) Stock Solution

-

Reconstitution : Briefly centrifuge the vial of this compound (AMG 193) powder to ensure all contents are at the bottom.

-

Stock Solution Preparation : To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial. For example, for 1 mg of AMG 193 (Molecular Weight: 444.41 g/mol ), add 225 µL of DMSO.

-

Dissolution : Gently vortex or sonicate the solution to ensure complete dissolution.

-

Aliquoting and Storage : Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.

Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound (AMG 193) in cancer cell lines.

Materials:

-

MTAP-deleted and wild-type cancer cell lines (e.g., HCT116 isogenic pair)

-

Complete cell culture medium

-

This compound (AMG 193) stock solution (10 mM in DMSO)

-

96-well, flat-bottom, opaque-walled microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Multichannel pipette

-

Luminometer

Procedure:

-

Cell Seeding :

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well opaque-walled plate at a density of 1,000-5,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line.

-

Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment :

-

Prepare serial dilutions of this compound (AMG 193) in complete culture medium from the 10 mM DMSO stock solution. A typical concentration range to test would be from 0.001 µM to 10 µM.

-

Include a vehicle control (DMSO at the same final concentration as the highest drug concentration) and a no-treatment control.

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium.

-

-

Incubation :

-

Incubate the plate for 5 to 6 days at 37°C in a 5% CO2 humidified incubator.[1]

-

-

Viability Measurement :

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis :

-

Subtract the background luminescence (medium only).

-

Normalize the data to the vehicle control (as 100% viability).

-

Plot the cell viability against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.

-

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of this compound (AMG 193) on the cell cycle distribution using propidium iodide (PI) staining.

Materials:

-

MTAP-deleted cancer cell lines

-

Complete cell culture medium

-

This compound (AMG 193) stock solution (10 mM in DMSO)

-

6-well plates

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% ice-cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment :

-

Seed cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.

-

Allow cells to attach overnight.

-

Treat cells with this compound (AMG 193) at relevant concentrations (e.g., 1x and 10x the IC50 value) and a vehicle control (DMSO) for 48-72 hours.

-

-

Cell Harvesting and Fixation :

-

Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin-EDTA, and combine with the supernatant.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cell pellet once with cold PBS.

-

Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining :

-

Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis :

-

Analyze the samples on a flow cytometer.

-

Collect at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population is expected following treatment with AMG 193.[1]

-

Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol is for the detection and quantification of apoptosis induced by this compound (AMG 193) using Annexin V and Propidium Iodide (PI) staining.

Materials:

-

MTAP-deleted cancer cell lines

-

Complete cell culture medium

-

This compound (AMG 193) stock solution (10 mM in DMSO)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (or similar)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment :

-

Follow the same procedure as for the cell cycle analysis (Protocol 2, step 1).

-

-

Cell Harvesting :

-

Collect both floating and adherent cells.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

-

Staining :

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis :

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use appropriate compensation settings for FITC and PI.

-

Differentiate the cell populations:

-

Live cells : Annexin V-negative and PI-negative

-

Early apoptotic cells : Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells : Annexin V-positive and PI-positive

-